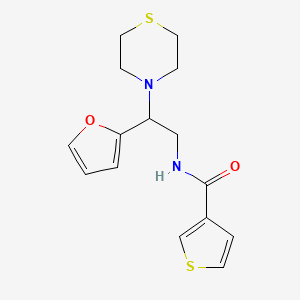

tert-butyl N-(1-cyano-1,3-dimethylbutyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

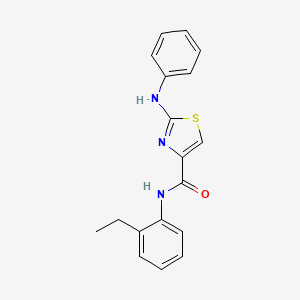

Tert-butyl N-(1-cyano-1,3-dimethylbutyl)carbamate is a chemical compound that serves as an important intermediate in the synthesis of various biologically active compounds. Its structure and properties make it a significant subject of study in organic chemistry, particularly in the development of new synthetic methods and chemical transformations.

Synthesis Analysis

The synthesis of tert-butyl N-(1-cyano-1,3-dimethylbutyl)carbamate involves several key steps, including acylation, nucleophilic substitution, and reduction. These steps have been optimized to achieve high yields and purity of the final product. For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate was synthesized through a three-step process with an overall yield of 81% (Zhao et al., 2017).

Molecular Structure Analysis

The molecular structure of tert-butyl N-(1-cyano-1,3-dimethylbutyl)carbamate and its intermediates have been characterized using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These analyses confirm the expected structures and provide detailed insights into the molecular configurations of the synthesized compounds.

Chemical Reactions and Properties

Tert-butyl N-(1-cyano-1,3-dimethylbutyl)carbamate participates in various chemical reactions, demonstrating its versatility as a synthetic intermediate. The compound's reactivity has been explored in transformations such as the conversion of N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z) protecting groups into tert-butyldimethylsilyl carbamates, showcasing its chemoselective properties (Sakaitani & Ohfune, 1990).

Applications De Recherche Scientifique

Enantioselective Synthesis

Tert-butyl N-(1-cyano-1,3-dimethylbutyl)carbamate is a significant intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, with crystal structure analysis confirming its substitution pattern (Ober, Marsch, Harms, & Carell, 2004).

Synthesis of Biologically Active Compounds

This compound plays a crucial role as an intermediate in synthesizing biologically active compounds like omisertinib (AZD9291), demonstrating its significance in pharmaceutical chemistry (Zhao, Guo, Lan, & Xu, 2017).

Antiarrhythmic and Hypotensive Properties

Certain tert-butyl N-substituted carbamates have been investigated for their potential antiarrhythmic and hypotensive effects, highlighting the compound's relevance in medicinal chemistry (Chalina, Chakarova, & Staneva, 1998).

Insecticide Analogues

This compound has also been utilized in the synthesis of spirocyclopropanated analogues of insecticides such as Thiacloprid and Imidacloprid, underscoring its role in agricultural chemistry (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).

Cyclizative Atmospheric CO2 Fixation

In a study, unsaturated amines were efficiently converted to cyclic carbamates bearing an iodomethyl group, indicating potential applications in atmospheric CO2 fixation and green chemistry processes (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).

Propriétés

IUPAC Name |

tert-butyl N-(2-cyano-4-methylpentan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-9(2)7-12(6,8-13)14-10(15)16-11(3,4)5/h9H,7H2,1-6H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUILSLRXDDUPRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C#N)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(1-cyano-1,3-dimethylbutyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2488569.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromo-2-chlorobenzoate](/img/structure/B2488571.png)

![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid](/img/structure/B2488572.png)

![1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2488575.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide](/img/structure/B2488583.png)

![N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide](/img/structure/B2488586.png)

![2,5-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2488588.png)